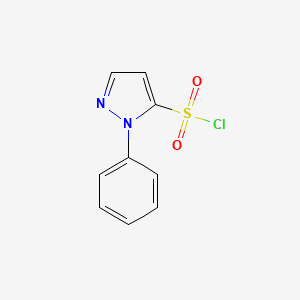

1-phenyl-1H-pyrazole-5-sulfonyl chloride

CAS No.: 1703008-09-6

Cat. No.: VC4478691

Molecular Formula: C9H7ClN2O2S

Molecular Weight: 242.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1703008-09-6 |

|---|---|

| Molecular Formula | C9H7ClN2O2S |

| Molecular Weight | 242.68 |

| IUPAC Name | 2-phenylpyrazole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |

| Standard InChI Key | QJYPNCIPUUCDFM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

1-Phenyl-1H-pyrazole-5-sulfonyl chloride has the molecular formula C₉H₇ClN₂O₂S and a molecular weight of 242.68 g/mol . The compound features a pyrazole ring substituted with a phenyl group at the 1-position and a sulfonyl chloride moiety at the 5-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl | |

| InChI Key | QJYPNCIPUUCDFM-UHFFFAOYSA-N | |

| Boiling Point | Not available | |

| Density | Not reported | - |

The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, enabling nucleophilic substitution reactions with amines, alcohols, and thiols .

Spectroscopic Data

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves sulfonation of 1-phenyl-1H-pyrazole using chlorosulfonic acid (ClSO₃H) . A plausible pathway is:

-

Sulfonation:

-

Chlorination:

Alternative methods may employ thionyl chloride (SOCl₂) for the chlorination step .

Reactivity Profile

The sulfonyl chloride group participates in:

-

Nucleophilic substitution with amines to form sulfonamides .

-

Hydrolysis to yield sulfonic acids under aqueous conditions .

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the aryl pyrazole backbone .

Reaction with aniline, for example, produces 1-phenyl-1H-pyrazole-5-sulfonylaniline, a potential pharmacophore .

Applications in Research and Industry

Pharmaceutical Development

The compound is a precursor to sulfonamide drugs, which exhibit antimicrobial, antiviral, and anti-inflammatory activities . Its use in fluorescent probes highlights its role in bioimaging and diagnostic assays .

| Precautionary Measure | Code |

|---|---|

| Wear protective gloves | P280 |

| Avoid inhalation | P260 |

| Store in a dry place | P402 |

Comparison with Analogous Compounds

Structural Analogues

The phenyl substituent in 1-phenyl-1H-pyrazole-5-sulfonyl chloride increases aromatic interactions in drug-receptor binding compared to alkyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume